molecular formula C8H8BrNO B1265513 N-(3-bromophenyl)acetamide CAS No. 621-38-5

N-(3-bromophenyl)acetamide

Cat. No. B1265513
Key on ui cas rn: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To a dichloromethane solution (15 ml) of 3-bromoaniline (1 g), acetic anhydride (659 μl) was added, followed by stirring at room temperature for 14 hours. This was washed with water (20 ml), and the organic layer was dried over sodium sulfate. After filtering off the sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=200/1), to obtain the desired compound (1.19 g, 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
659 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9](OC(=O)C)(=[O:11])[CH3:10]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
659 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
This was washed with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography (dichloromethane/methanol=200/1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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